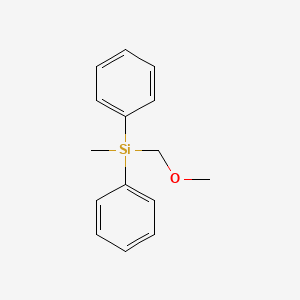
(Methoxymethyl)(methyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxymethyl)(methyl)diphenylsilane is an organosilicon compound with the molecular formula C15H18OSi It is a derivative of diphenylsilane, where one of the hydrogen atoms is replaced by a methoxymethyl group and another by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Methoxymethyl)(methyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenyldimethoxysilane with methylmagnesium bromide in diethyl ether at low temperatures (0-20°C) for about 12 hours . This reaction yields this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(Methoxymethyl)(methyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
(Methoxymethyl)(methyl)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty polymers and resins, particularly in UV-curable materials.
Mecanismo De Acción
The mechanism of action of (Methoxymethyl)(methyl)diphenylsilane involves its interaction with various molecular targets. The methoxymethyl group can participate in nucleophilic substitution reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethylsilane: Similar in structure but lacks the methoxymethyl group.
Diphenyldimethoxysilane: Contains two methoxy groups instead of one methoxymethyl and one methyl group.
Chloro(methyl)diphenylsilane: Contains a chlorine atom instead of a methoxymethyl group.
Uniqueness
(Methoxymethyl)(methyl)diphenylsilane is unique due to the presence of both a methoxymethyl and a methyl group attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C15H18OSi |
|---|---|
Peso molecular |
242.39 g/mol |
Nombre IUPAC |
methoxymethyl-methyl-diphenylsilane |
InChI |
InChI=1S/C15H18OSi/c1-16-13-17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clave InChI |
ZOYKQGYFQVOLQH-UHFFFAOYSA-N |
SMILES canónico |
COC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)


![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)
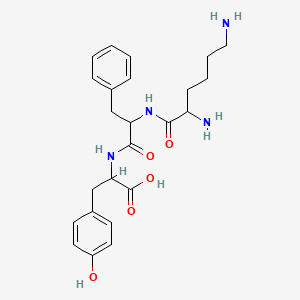
![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)
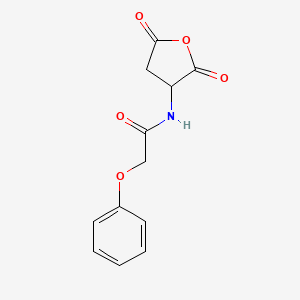
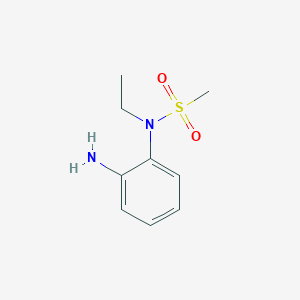
![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)
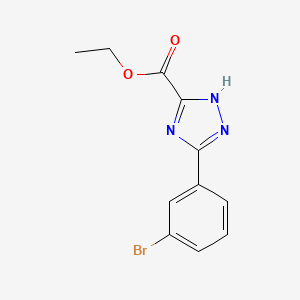
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)
